molecular formula C7H15ClN2O2 B7855519 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride

2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B7855519
M. Wt: 194.66 g/mol
InChI Key: HTAZXLXNRUMGTC-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H17N2O2Cl. It is a derivative of piperidine and contains an amino group and a carboxylic acid group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine and chloroacetic acid are commonly used as starting materials.

  • Reaction Steps: The synthesis involves the reaction of piperidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of piperidine attacks the carbonyl carbon of chloroacetic acid, resulting in the formation of 2-(4-aminopiperidin-1-yl)acetic acid.

  • Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as 2-(4-aminopiperidin-1-yl)acetic acid oxide.

  • Reduction Products: Reduced derivatives such as 2-(4-aminopiperidin-1-yl)ethanol.

  • Substitution Products: Substituted derivatives such as N-alkylated or N-arylated compounds.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride is similar to other piperidine derivatives, such as 2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride and 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride. it is unique in its specific chemical structure and properties, which make it suitable for certain applications that other compounds may not be.

Comparison with Similar Compounds

  • 2-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride

  • 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride

  • 2-(4-aminopiperidin-1-yl)ethanol

  • 2-(4-aminopiperidin-1-yl)-N-methylacetamide

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h6H,1-5,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAZXLXNRUMGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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